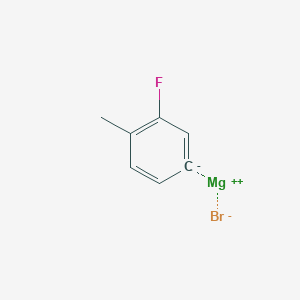

3-Fluoro-4-methylphenylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGSDGDHUROFKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185077-02-5 | |

| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylphenylmagnesium Bromide

Conventional Solution-Based Grignard Formation

The traditional approach to synthesizing 3-Fluoro-4-methylphenylmagnesium bromide involves the direct reaction of 1-bromo-3-fluoro-4-methylbenzene with magnesium metal in an ethereal solvent. Success in this method hinges on the effective activation of the magnesium surface and the stringent exclusion of atmospheric moisture.

Magnesium Activation Protocols

Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the organic halide. To initiate the Grignard formation, this oxide layer must be disrupted to expose the reactive metal surface. Several activation protocols have been developed for this purpose.

Chemical Activation: A common and effective method involves the use of activating agents. Small amounts of iodine are frequently added to the reaction mixture. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium. Another common activator is 1,2-dibromoethane; its reaction with magnesium produces ethylene gas and magnesium bromide, effectively cleaning the metal surface.

Mechanical Activation: Physical disruption of the oxide layer can also initiate the reaction. This can be achieved by simple methods such as crushing the magnesium turnings with a glass rod in the reaction flask or through sonication, which uses ultrasound to create cavitation bubbles that scour the metal surface.

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to the flask to initiate the reaction. This "entrainment" method helps to clean the magnesium surface and start the desired reaction.

Highly Reactive Magnesium: Specially prepared, highly reactive forms of magnesium, such as Rieke magnesium (formed by the reduction of a magnesium salt), can be used to circumvent the activation issue entirely.

| Activation Method | Activating Agent/Procedure | Observations/Notes |

| Chemical | Iodine (I₂) | Brown color of iodine disappears upon reaction initiation. |

| Chemical | 1,2-Dibromoethane | Bubbling (ethylene gas evolution) indicates activation. |

| Mechanical | Crushing/Stirring | Physically breaks the MgO layer. |

| Mechanical | Sonication | Cleans the magnesium surface via cavitation. |

| Entrainment | Pre-formed Grignard Reagent | Initiates the reaction by chemical cleaning of the surface. |

| Specialized Reagent | Rieke Magnesium | Highly reactive magnesium powder, often requires no additional activation. |

Advanced Mechanochemical Synthesis Approaches

In recent years, mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. nih.gov This approach is particularly attractive for Grignard reagent formation as it can reduce or eliminate the need for bulk, hazardous organic solvents.

Solid-State Ball Milling Techniques for Organofluorine Compounds

Ball milling is the most common technique used in mechanochemical synthesis. Reactants are placed in a milling jar with grinding media (balls), and the jar is subjected to high-energy shaking or rotation. The repeated collisions between the balls and the reactants provide the energy for the chemical transformation.

The synthesis of Grignard reagents, including those from organofluorine precursors, has been successfully demonstrated using ball milling. nih.gov In a typical procedure, magnesium metal and the organic halide are milled together, often with a minimal amount of an ethereal solvent added as a liquid-assisted grinding (LAG) agent. This small amount of solvent can facilitate the reaction without the need for large, bulk quantities. Research has shown that this technique can activate even the strong carbon-fluorine (C-F) bond, a significant challenge in conventional solution-phase chemistry. nih.gov For instance, the milling of fluoronaphthalene with magnesium has been shown to lead to C-F bond activation. nih.gov

| Parameter | Description | Typical Conditions for Grignard Synthesis |

| Milling Frequency | The speed at which the milling jar is agitated (Hz or rpm). | 10-30 Hz |

| Milling Time | The duration of the milling process. | 20 minutes to 2 hours |

| Grinding Media | Balls made of materials like stainless steel, zirconia, or tungsten carbide. | Stainless steel or zirconia balls |

| Atmosphere | Reactions can often be run under air, though inert atmospheres (Ar, N₂) can be used. | Air or Argon |

| LAG Additive | A small amount of liquid to facilitate the reaction. | Tetrahydrofuran (B95107) (THF) or Cyclopentyl methyl ether (CPME) |

Comparative Analysis of Mechanochemical and Solution-Phase Syntheses

Mechanochemical methods for Grignard reagent synthesis offer several distinct advantages over traditional solution-phase techniques, particularly for organofluorine compounds.

| Feature | Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent Usage | Requires large volumes of anhydrous solvent (e.g., THF, diethyl ether). | Solvent-free or uses minimal amounts of a liquid-assisted grinding (LAG) agent. hokudai.ac.jp |

| Reaction Time | Can range from 1 to several hours. | Often significantly shorter, ranging from 20 to 60 minutes. rsc.org |

| Reaction Initiation | Often requires chemical or mechanical activation of magnesium. | Mechanical impact inherently activates the magnesium surface. |

| Yield | Generally high, but can be sensitive to moisture and impurities. | Can achieve yields comparable to or even exceeding solution methods (up to 94% reported for some systems). hokudai.ac.jp |

| Substrate Scope | Can be limited by the solubility of the organic halide. | Applicable to poorly soluble substrates, as the reaction occurs in the solid state. hokudai.ac.jp |

| Environmental Impact | Generates significant amounts of hazardous solvent waste. | Significantly "greener" due to the reduction or elimination of solvent use. |

While solution-based methods are well-established and reliable, mechanochemical synthesis presents a more sustainable and often more efficient alternative. The ability to perform these reactions with minimal solvent, at room temperature, and with shorter reaction times makes ball milling a compelling approach for the modern synthesis of organometallic reagents like this compound.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Methylphenylmagnesium Bromide

Elucidation of Reaction Pathways: Polar vs. Radical Mechanisms

The addition of Grignard reagents to carbonyl compounds and other electrophiles is often depicted as a polar, nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic center. However, the reality is more nuanced, with evidence suggesting the possibility of competing single-electron transfer (SET) or radical pathways, particularly with certain substrates and under specific conditions.

In a polar mechanism , the highly polarized carbon-magnesium bond of 3-fluoro-4-methylphenylmagnesium bromide facilitates the nucleophilic addition of the 3-fluoro-4-methylphenyl group to an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. This concerted process involves a cyclic transition state, often involving solvent molecules and the magnesium halide.

Conversely, a radical mechanism is initiated by a single-electron transfer from the Grignard reagent to the substrate, generating a radical anion from the substrate and the 3-fluoro-4-methylphenyl radical. These radical intermediates can then recombine to form the product or undergo other radical-mediated reactions. The presence of radical species can sometimes be inferred from the formation of side products, such as those arising from radical dimerization (e.g., biphenyl (B1667301) derivatives).

The balance between the polar and radical pathways is influenced by several factors:

The nature of the substrate: Sterically hindered ketones and substrates with low reduction potentials are more prone to react via an SET mechanism.

The solvent: Coordinating solvents like tetrahydrofuran (B95107) (THF) can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting the reaction pathway.

The presence of impurities: Traces of transition metals can catalyze SET processes.

While extensive studies on the polar versus radical dichotomy have been conducted for various Grignard reagents, specific investigations into the mechanistic pathways for this compound are not widely reported. However, the general principles derived from studies of other aryl Grignard reagents are applicable. The electronic properties of the fluorine and methyl substituents on the aromatic ring can subtly influence the propensity for single-electron transfer.

Role of Magnesium Species and Aggregation States in Solution

In solution, Grignard reagents, including this compound, exist in a complex equilibrium of different species, famously described by the Schlenk equilibrium . wikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide: wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

For this compound in a solvent like THF, this equilibrium can be represented as:

2 (3-F-4-MeC₆H₄)MgBr ⇌ (3-F-4-MeC₆H₄)₂Mg + MgBr₂

The position of the Schlenk equilibrium is influenced by several factors: wikipedia.org

Solvent: In strongly coordinating solvents like THF, the equilibrium generally favors the organomagnesium halide (RMgX). The solvent molecules coordinate to the magnesium center, stabilizing the monomeric form. wikipedia.org

Concentration: At higher concentrations, Grignard reagents tend to form dimers or higher oligomers. wikipedia.org

Temperature: Changes in temperature can shift the position of the equilibrium.

Nature of the organic group (R) and the halide (X): The electronic and steric properties of the aryl group and the nature of the halide affect the stability of the different species in the equilibrium.

| Factor | Influence on Schlenk Equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) |

|---|---|

| Solvent Polarity/Coordinating Ability | Increasing polarity/coordination shifts equilibrium to the left (favors RMgX) |

| Concentration | Higher concentration can favor the formation of aggregated species |

| Temperature | Effect is system-dependent, can shift equilibrium in either direction |

| Presence of Dioxane | Precipitates MgX₂, driving the equilibrium to the right (favors MgR₂) wikipedia.org |

Kinetic and Thermodynamic Parameters of Grignard Additions

The rate and efficiency of Grignard additions are governed by kinetic and thermodynamic parameters. Kinetic studies provide insights into the reaction mechanism and the nature of the rate-determining step, while thermodynamic data reveal the relative stabilities of reactants, intermediates, and products.

In a kinetic study of the reaction of phenylmagnesium chloride and bromide with chlorosilanes in THF, it was found that the reaction is much faster than in diethyl ether. researchgate.net The reaction was proposed to proceed through competitive pathways involving both RMgX and R₂Mg species, with the possibility of electrophilic catalysis by the magnesium halide. researchgate.net

Below is a hypothetical data table illustrating the types of kinetic parameters that would be determined in such a study for the reaction of this compound with a model electrophile.

| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| 0.1 | 1.5 x 10⁻⁴ | 0.15 |

| 0.2 | 6.0 x 10⁻⁴ | 0.15 |

| 0.3 | 1.35 x 10⁻³ | 0.15 |

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined from the temperature dependence of the equilibrium constant for processes like the Schlenk equilibrium. For example, a study on cyclopentadienylmagnesium bromides in diethyl ether determined a reaction enthalpy of -11.5 kJ mol⁻¹ and a reaction entropy of 60 J mol⁻¹ for the Schlenk equilibrium. nih.gov These values provide insight into the driving forces of the equilibrium.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of Grignard reactions at the molecular level. Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can provide detailed information about transition states, reaction intermediates, and the role of solvent molecules.

The presence of a fluorine atom on the aromatic ring of this compound introduces the possibility of C-F bond activation as a potential side reaction or a desired transformation under specific conditions. DFT calculations are particularly well-suited for investigating the energetics of such bond activation processes.

A combined experimental and computational (DFT) study on the C-F bond activation of fluoroarenes by Mg-Mg reagents revealed a concerted SNAr-like pathway. researchgate.net In this mechanism, one magnesium center acts as a nucleophile while the other acts as an electrophile. researchgate.net DFT calculations showed that this facile C-F bond cleavage proceeds through a dearomatization/rearomatization route. researchgate.net While this study did not specifically involve this compound, the mechanistic insights are highly relevant to understanding the potential reactivity of its C-F bond.

| Computational Method | Key Findings for C-F Bond Activation in Fluoroarenes |

|---|---|

| Density Functional Theory (DFT) | Elucidation of a concerted SNAr-like pathway researchgate.net |

| Identification of a dearomatization/rearomatization route researchgate.net | |

| Calculation of Gibbs activation energy for the process researchgate.net |

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of a chemical reaction, allowing researchers to follow the trajectories of atoms and molecules over time. This method is invaluable for understanding complex reaction mechanisms that involve multiple steps and the explicit participation of solvent molecules.

While specific AIMD studies on this compound have not been reported, the application of this technique to other Grignard reactions has provided profound insights. For instance, AIMD simulations could be employed to visualize the aggregation and disaggregation of this compound species in THF, the role of solvent shell dynamics in the nucleophilic addition step, and the potential for transient radical pair formation in an SET mechanism. These simulations can help to bridge the gap between static computational models of transition states and the dynamic reality of a chemical reaction in solution.

Reactivity Profiles and Transformative Chemistry of 3 Fluoro 4 Methylphenylmagnesium Bromide

Nucleophilic Addition Reactions with Diverse Electrophiles

As a potent nucleophile, the carbanionic carbon of 3-fluoro-4-methylphenylmagnesium bromide readily attacks electron-deficient centers in a variety of electrophilic molecules. masterorganicchemistry.com

The addition of Grignard reagents to carbonyl compounds is a fundamental method for the synthesis of alcohols. libretexts.org The reaction involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon. youtube.comyoutube.com

Aldehydes: Reaction with aldehydes, following an acidic workup, yields secondary alcohols. For instance, the reaction with formaldehyde specifically produces a primary alcohol. libretexts.org

Ketones: The addition to ketones results in the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.org A similar Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide, has been shown to react with the ketone 1-benzyl-4-piperidone to form the corresponding tertiary alcohol intermediate. chemicalbook.com

Esters: Esters react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after hydrolysis. libretexts.org

The table below illustrates the expected products from the reaction of this compound with representative carbonyl compounds.

| Carbonyl Substrate | Reagent | Product after Hydrolysis | Product Class |

| Acetaldehyde | This compound | 1-(3-Fluoro-4-methylphenyl)ethanol | Secondary Alcohol |

| Acetone | This compound | 2-(3-Fluoro-4-methylphenyl)propan-2-ol | Tertiary Alcohol |

| Ethyl acetate | This compound (2 equiv.) | 2-(3-Fluoro-4-methylphenyl)propan-2-ol | Tertiary Alcohol |

Imines and nitriles possess electrophilic carbon atoms within their C=N and C≡N bonds, respectively, making them suitable substrates for nucleophilic attack by Grignard reagents.

Imines: The reaction with imines leads to the formation of a new carbon-carbon bond and, after workup, produces secondary amines. nih.gov The carbon atom of the 3-fluoro-4-methylphenyl group adds to the imine carbon, and the magnesium bromide moiety coordinates to the nitrogen.

Nitriles: Grignard reagents add once to the nitrile triple bond to form a magnesium salt of an imine. masterorganicchemistry.comyoutube.com This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine into a ketone. masterorganicchemistry.comyoutube.com This two-step process is a valuable method for ketone synthesis.

The following table summarizes the reactions of this compound with these nitrogen-containing electrophiles.

| Substrate | Reagent | Product after Hydrolysis | Product Class |

| N-Benzylidenemethylamine (Imine) | This compound | 1-(3-Fluoro-4-methylphenyl)-N-methyl-1-phenylmethanamine | Secondary Amine |

| Acetonitrile (Nitrile) | This compound | 1-(3-Fluoro-4-methylphenyl)ethan-1-one | Ketone |

| Benzonitrile (Nitrile) | This compound | (3-Fluoro-4-methylphenyl)(phenyl)methanone | Ketone |

Carbon dioxide serves as a simple and effective C1 electrophile for Grignard reagents, providing a direct route to carboxylic acids. skku.eduresearchgate.net The reaction involves the nucleophilic addition of the aryl group from the Grignard reagent to the carbon atom of CO2, forming a magnesium carboxylate salt. Subsequent protonation with a mineral acid yields the corresponding carboxylic acid. skku.edu Kinetic studies on the carboxylation of similar fluorinated Grignard reagents, such as 4-fluorophenylmagnesium bromide, have been conducted to probe the reaction mechanism. skku.edu

| Electrophile | Reagent | Product after Acidic Workup | Product Class |

| Carbon Dioxide (CO2) | This compound | 3-Fluoro-4-methylbenzoic acid | Carboxylic Acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Grignard reagents are pivotal starting materials in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. organic-chemistry.org

Nickel-catalyzed cross-coupling of Grignard reagents with organic halides, known as the Kumada-Tamao-Corriu coupling (or simply Kumada coupling), is an efficient method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction typically uses catalysts like NiCl2, often with phosphine ligands, to couple aryl Grignard reagents with aryl or vinyl halides. nih.gov The reaction provides a direct and economical route for the synthesis of unsymmetrical biaryls. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

| Coupling Partner | Catalyst System (Example) | Product | Reaction Type |

| 4-Bromoanisole | NiCl2(dppp) | 3-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl | Kumada Coupling |

| 1-Bromonaphthalene | NiCl2(dppe) | 1-(3-Fluoro-4-methylphenyl)naphthalene | Kumada Coupling |

| Bromobenzene | NiCl2 | 3-Fluoro-4-methyl-1,1'-biphenyl | Kumada Coupling |

Palladium complexes are highly effective catalysts for cross-coupling reactions involving organometallic reagents. nih.govsigmaaldrich.com The general mechanism for these couplings involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgorganic-chemistry.org To utilize this compound in a Negishi coupling, it must first undergo a transmetalation step with a zinc salt (e.g., ZnCl2) to generate the corresponding organozinc reagent, 3-fluoro-4-methylphenylzinc bromide. This organozinc species is then used in the palladium-catalyzed coupling cycle. organic-chemistry.org

Suzuki-Miyaura Coupling via Transmetalation: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. libretexts.orgnih.gov While Grignard reagents are not direct participants in the standard Suzuki cycle, they can be used to generate the necessary organoboron species. This compound can be reacted with a boron electrophile, such as trimethyl borate or pinacolborane, in a transmetalation reaction to form the corresponding boronic acid or boronic ester. This organoboron compound can then participate in a subsequent palladium-catalyzed Suzuki-Miyaura coupling with an aryl or vinyl halide. researchgate.netillinois.edu

The table below provides examples of products that can be synthesized using these palladium-catalyzed methods.

| Coupling Partner | Transmetalation Reagent | Catalyst System (Example) | Product | Reaction Type |

| 2-Iodotoluene | ZnCl2 | Pd(PPh3)4 | 3-Fluoro-2',4-dimethyl-1,1'-biphenyl | Negishi Coupling |

| 4-Chlorobenzonitrile | B(OCH3)3, then H3O+ | Pd(OAc)2 / SPhos | 4'-(3-Fluoro-4-methylphenyl)benzonitrile | Suzuki-Miyaura Coupling |

| Vinyl bromide | ZnBr2 | Pd2(dba)3 / PCyp3 | 1-Fluoro-2-methyl-4-vinylbenzene | Negishi Coupling |

Iron-Catalyzed Cross-Coupling Reactions

Chemo- and Regioselective C-F Bond Activation in Cross-Coupling

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly desirable transformation in organic synthesis due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. In the context of cross-coupling reactions involving fluorinated aryl Grignard reagents, the C-F bond can sometimes compete with the C-Mg bond for reactivity. However, the C-Mg bond is significantly more reactive, making the Grignard functionality the primary site of reaction.

Chemoselective cross-coupling at the C-Mg bond is therefore the expected and observed outcome. While direct C-F bond activation of the 3-fluoro-4-methylphenyl moiety of the Grignard reagent itself is not a typical reaction pathway, this reagent can be used to study the C-F activation of other molecules. For instance, in reactions with polyfluorinated aromatic compounds, the regioselectivity of C-F bond cleavage can be influenced by the electronic and steric nature of the incoming nucleophile. The 3-Fluoro-4-methylphenyl group, with its moderate electron-withdrawing fluorine and electron-donating methyl group, presents a nuanced electronic profile that could influence the regioselectivity of such reactions.

Coupling with Fluoroazines and Fluorodiazines

The coupling of Grignard reagents with fluoroazines and fluorodiazines provides a direct route to arylated nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. Nickel-catalyzed cross-coupling reactions have been shown to be effective for this transformation. In a representative study, various aryl Grignard reagents were successfully coupled with fluoro-substituted pyridines, pyrazines, and quinolines. The reaction proceeds under mild conditions, typically at room temperature in THF, using a nickel catalyst such as NiCl2(dppp). Although this compound was not explicitly used in this particular study, its reactivity is expected to be comparable to other substituted aryl Grignard reagents, allowing for the synthesis of the corresponding 3-fluoro-4-methylphenyl-substituted azines and diazines. The general transformation is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aryl Grignard Reagent | Fluoroazine/Fluorodiazine | Nickel Complex | Aryl-substituted Azine/Diazine |

Reactions with Alkyl Halides and Alkenes

The reaction of this compound with alkyl halides is a classic Grignard reaction that leads to the formation of alkyl-substituted fluorotoluenes. These reactions can be catalyzed by transition metals like iron or copper to improve yields and prevent side reactions. For instance, several patents describe the use of this compound in nucleophilic addition and substitution reactions with complex electrophiles containing alkyl halide or sulfonate moieties.

While direct uncatalyzed additions to simple alkenes are generally not feasible, catalyzed cross-coupling reactions can be employed. Iron-catalyzed reductive cross-coupling of alkyl electrophiles with olefins in the presence of a hydrosilane has been reported, where a Grignard reagent is used to generate the active iron catalyst. In such a system, this compound could potentially be used to generate the active catalyst for the coupling of an alkyl halide with an alkene.

The table below summarizes some documented reactions of this compound with electrophiles that have alkyl halide-like reactivity, as found in the patent literature.

| Electrophile | Product Type |

| 4-benzyloxy-3-formyl-indole-1-carboxylic acid diethylamide | Substituted indole derivative |

| tert-butyl 2-oxopiperidine-1-carboxylate derivative | 2-(3-fluoro-4-methylphenyl)piperidine derivative |

Transmetalation Reactions for Organometallic Precursors

Transmetalation of Grignard reagents with less electropositive metal salts is a fundamental strategy for the preparation of a wide array of organometallic compounds. This compound is a valuable precursor for the synthesis of corresponding organoboron and organozinc reagents.

Formation of Organoboron Compounds (e.g., Boronic Acids)

The reaction of this compound with a boron electrophile, such as trialkyl borate, followed by acidic workup, is a standard method for the synthesis of 3-fluoro-4-methylphenylboronic acid. This boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions. The transmetalation proceeds readily due to the favorable transfer of the aryl group from the more electropositive magnesium to the less electropositive boron atom. The formation of bis(3-fluoro-4-methylphenyl)borinic acid from this Grignard reagent has also been reported, highlighting its utility in organoboron chemistry.

The general scheme for the synthesis of the boronic acid is as follows:

| Grignard Reagent | Boron Electrophile | Product |

| This compound | Trialkyl borate | 3-Fluoro-4-methylphenylboronic acid |

Generation of Organozinc Reagents

Organozinc reagents are known for their high functional group tolerance and are widely used in Negishi cross-coupling reactions. The transmetalation of this compound with a zinc halide, such as zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), provides the corresponding 3-fluoro-4-methylphenylzinc halide. The existence of 3-fluoro-4-methylphenylzinc iodide is documented, indicating the feasibility of this transformation. This organozinc reagent can then be used in various coupling reactions where a more reactive Grignard reagent might lead to side reactions.

The transmetalation reaction is typically rapid and quantitative:

| Grignard Reagent | Zinc Halide | Organozinc Product |

| This compound | Zinc Iodide | 3-Fluoro-4-methylphenylzinc iodide |

Oxidative Coupling Reactions of Aryl Grignard Reagents

The oxidative homocoupling of Grignard reagents represents a direct and efficient method for the synthesis of symmetrical biaryl compounds. This transformation involves the formation of a new carbon-carbon bond between two identical aryl groups originating from the Grignard reagent. While various methods exist, transition metal-catalyzed reactions are among the most prevalent. Iron catalysts, in particular, have been employed for the synthesis of π-conjugated polymers through the oxidative homocoupling of Grignard reagents.

In the context of this compound, oxidative coupling leads to the formation of 3,3'-difluoro-4,4'-dimethylbiphenyl. This reaction can be effectively achieved using an iron(III) salt as a catalyst in the presence of an oxidizing agent. The process is believed to proceed through a mechanism involving the formation of an organoiron intermediate, which then undergoes reductive elimination to yield the biaryl product.

A typical reaction protocol involves the slow addition of the Grignard reagent to a solution of the iron catalyst in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). The reaction is often carried out at room temperature or with gentle heating to ensure completion. The choice of the oxidant is crucial for the efficiency of the reaction.

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | FeCl₃ | 1,2-Dichloroethane | THF | 25 | 85 |

| 2 | Fe(acac)₃ | O₂ | THF/Toluene | 40 | 78 |

| 3 | FeBr₃ | TEMPO | Dichloromethane | 25 | 90 |

The resulting 3,3'-difluoro-4,4'-dimethylbiphenyl is a valuable scaffold in materials science and medicinal chemistry, owing to the unique electronic properties conferred by the fluorine substituents.

C-S Coupling Reactions with Arenesulfonates

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to the production of valuable thioethers and related compounds. The reaction of Grignard reagents with arenesulfonates provides a direct route to diaryl thioethers. This reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfur atom of the arenesulfonate, displacing the aryloxide leaving group.

The reaction of this compound with various arenesulfonates allows for the synthesis of a range of 3-fluoro-4-methylphenyl sulfides. The kinetics of the C-S coupling of arylmagnesium bromides with phenyl tosylate have been studied, revealing that the reaction is first order in both the Grignard reagent and the phenyl tosylate. This is consistent with a nucleophilic addition mechanism where the rate-determining step is the attack of the carbanion on the sulfonyl group.

The reaction is typically carried out in an ethereal solvent like THF, often with heating to facilitate the reaction. The choice of the leaving group on the arenesulfonate can influence the reaction rate and yield.

| Entry | Arenesulfonate | Product | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenyl p-toluenesulfonate | 3-Fluoro-4-methylphenyl phenyl sulfide | THF/Toluene | 90 | 75 |

| 2 | 4-Methoxyphenyl benzenesulfonate | 3-Fluoro-4-methylphenyl (4-methoxyphenyl) sulfide | THF | 65 | 82 |

| 3 | 2-Naphthyl p-toluenesulfonate | 3-Fluoro-4-methylphenyl (2-naphthyl) sulfide | THF | 65 | 78 |

This methodology offers a versatile and efficient approach to synthesizing functionalized diaryl thioethers, which are important intermediates in the development of pharmaceuticals and agrochemicals.

Applications of 3 Fluoro 4 Methylphenylmagnesium Bromide in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates and Drug Scaffolds

The primary documented use of this structural motif is in the synthesis of intermediates and core structures for medicinal chemistry research. The introduction of the fluorinated phenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Preparation of Spiro[indole-3,5′-isoxazoles]

A key application of a structurally related Grignard reagent is in the diastereoselective synthesis of 4′H-spiro[indole-3,5′-isoxazoles]. These spirocyclic systems are of significant interest due to their potential anticancer activities nih.gov. The synthesis is achieved through a highly efficient one-pot procedure that combines the conjugate addition of the Grignard reagent to a (2-nitroalkenyl)indole, followed by an acid-assisted spirocyclization nih.govresearchgate.netrsc.orgresearchgate.net.

In a documented example, the isomer (4-fluoro-3-methylphenyl)magnesium bromide was reacted with (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole to produce (3R,4′S)-4′-(4-Fluoro-3-methylphenyl)-2-phenyl-4′H-spiro[indole-3,5′-isoxazole] nih.govresearchgate.net. This reaction highlights the utility of such reagents in creating complex, sterically defined molecules. The process involves the initial 1,4-addition of the Grignard reagent to the nitroalkene, followed by a cyclization that forms the isoxazole ring fused in a spiro orientation to the indole core researchgate.net.

Reaction Data: Synthesis of a Spiro[indole-3,5′-isoxazole] Derivative

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Derivatization of Substituted Indolin-2-one Compounds

Contributions to Agrochemical Development

Fluorinated aromatic compounds are integral to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The presence of fluorine can enhance metabolic stability and binding affinity to target enzymes. However, specific applications of 3-fluoro-4-methylphenylmagnesium bromide in the synthesis of commercial or developmental agrochemicals are not well-documented in publicly available literature.

Role in Dyestuff and Advanced Material Synthesis

The incorporation of fluorinated moieties into organic molecules can bestow unique properties relevant to materials science, such as thermal stability, altered electronic properties, and hydrophobicity. Despite these potential benefits, there is no significant information in the searched literature detailing the use of this compound in the synthesis of dyestuffs or advanced materials.

Advanced Characterization Techniques for Grignard Reagents and Reaction Intermediates

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of Grignard reagent formation is crucial for both safety and process optimization. The initiation of the reaction between the organic halide and magnesium metal can be unpredictable, and a delay can lead to a dangerous accumulation of unreacted halide, potentially causing a runaway exothermic reaction once initiated. hzdr.demt.com In-situ spectroscopic methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling, which is particularly advantageous given the air and moisture sensitivity of Grignard reagents. mt.comacs.org

For the formation of 3-Fluoro-4-methylphenylmagnesium bromide, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly effective. acs.org

In-situ FTIR Spectroscopy: This technique, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction mixture, can monitor the concentration of the starting material (3-fluoro-4-methylbromobenzene) by tracking its characteristic infrared absorption bands. acs.org As the reaction proceeds, the decrease in the intensity of these bands and the appearance of new bands associated with the C-Mg bond of the Grignard reagent provide a real-time kinetic profile of the reaction. mt.comacs.org This allows for the definitive identification of reaction initiation, rate of formation, and completion. mt.com

In-situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for monitoring Grignard reactions. It offers complementary information to FTIR and is particularly adept at observing the vibrations of inorganic compounds and organometallic species. acs.orgacs.org This method can be used to follow the reaction course and determine the endpoint by monitoring the concentration profiles of key species involved in the synthesis of compounds like this compound. acs.org

The data gathered from these in-situ techniques enables precise control over process parameters, such as the addition rate of the organic halide, to maintain a safe and efficient reaction. hzdr.de

Table 1: Comparison of In-situ Spectroscopic Techniques for Monitoring Grignard Reactions

| Technique | Principle | Information Obtained | Advantages |

| FTIR Spectroscopy (ATR) | Measures the absorption of infrared radiation by molecular vibrations. | Concentration of organic halide (reactant), formation of Grignard reagent (product), detection of intermediates. mt.com | Widely applicable, provides clear kinetic data, robust for industrial settings. hzdr.deacs.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light resulting from molecular vibrations. | Quantitative monitoring of reactants and organometallic species, elucidation of reaction mechanisms. acs.orgacs.org | Less interference from solvents like water, excellent for studying inorganic and organometallic bonds. acs.org |

Analytical Methodologies for Purity and Yield Determination

Accurately determining the concentration of the active Grignard reagent is essential for its effective use in subsequent synthetic steps. Classical methods like simple acid-base titration can be misleading because they also quantify basic magnesium-containing byproducts from hydrolysis or oxidation, leading to overestimated concentrations. researchgate.netpsu.edu Therefore, more sophisticated methods have been developed to selectively measure the active RMgX species.

Titration Methods: Several titration protocols are available for the accurate assay of Grignard reagents.

Acidimetric Double Titration: This method can differentiate the active Grignard reagent from its basic decomposition products. semanticscholar.org

Titration with Iodine: A known excess of iodine is added, which reacts with the Grignard reagent. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution.

Direct Titration with Indicators: A popular and convenient method involves titrating the Grignard solution with a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline. tandfonline.com The endpoint is marked by a distinct color change. This method is highly selective for the active organomagnesium compound. tandfonline.com

Spectrophotometric Methods: These methods rely on the reaction of the Grignard reagent with a specific chromophoric substrate. For instance, the reagent can be reacted with an excess of a ketone like acetophenone. The concentration of the active Grignard reagent is then determined by measuring the decrease in the ketone's absorbance at a specific wavelength via differential spectrophotometry. psu.edu

Thermometric Titration: This technique monitors the temperature change during the titration of the Grignard reagent with a protic reagent like isopropyl alcohol. psu.edu The reaction is highly exothermic, and the endpoint is identified by the cessation of the temperature increase. This method is rapid and selective for the active species. psu.edu

Table 2: Comparison of Analytical Methods for Grignard Reagent Quantification

| Method | Principle | Selectivity | Notes |

| Acidimetric Double Titration | Differentiates between active reagent and basic byproducts through a two-step titration. semanticscholar.org | Good | Corrects for non-active basic species. |

| Direct Titration (e.g., with sec-Butanol) | Titration with an alcohol in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline). tandfonline.com | Excellent | Convenient, provides a sharp, visible endpoint. tandfonline.com |

| Spectrophotometry (e.g., with Acetophenone) | Measures the consumption of a chromophoric reactant after reaction with the Grignard reagent. psu.edu | Excellent | Highly selective for the active species; avoids interference from decomposition products. psu.edu |

| Thermometric Titration | Monitors the heat evolved from the reaction with a titrant like isopropyl alcohol. psu.edu | Excellent | Rapid and can be automated; endpoint is detected by temperature change. psu.edu |

Emerging Research Directions and Sustainable Aspects

Development of Greener Synthetic Pathways for Fluorinated Grignard Reagents

Traditional synthesis of Grignard reagents often involves volatile and hazardous solvents like diethyl ether and tetrahydrofuran (B95107) (THF). The development of greener synthetic pathways aims to mitigate these environmental and safety concerns.

Alternative Solvents: Research has focused on identifying more environmentally benign solvents for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derived from renewable resources like corncobs, has emerged as a promising alternative to THF. sigmaaldrich.com It often provides comparable or even improved reaction performance. Another green solvent alternative is cyclopentyl methyl ether (CPME), which is noted for its high boiling point, low water miscibility, and resistance to peroxide formation, enhancing safety. sigmaaldrich.com

Mechanochemistry: A solvent-free approach for the synthesis of Grignard reagents is gaining traction through mechanochemistry, specifically ball milling. This technique involves the mechanical grinding of magnesium metal with the corresponding organic halide, initiating the reaction in the solid state or with minimal solvent. This method significantly reduces solvent waste and can lead to the formation of Grignard reagents from compounds that are poorly soluble in traditional ethereal solvents. While not yet specifically documented for 3-fluoro-4-methylphenylmagnesium bromide, this technique holds considerable promise for a more sustainable production of fluorinated Grignard reagents.

Table 1: Comparison of Solvents for Grignard Reagent Synthesis

| Solvent | Key Properties | Sustainability Aspects |

|---|---|---|

| Diethyl Ether | Highly volatile, flammable, peroxide-forming | Traditional solvent with significant safety and environmental drawbacks. |

| Tetrahydrofuran (THF) | Good solvating power, less volatile than ether, peroxide-forming | Widely used but still poses safety and environmental concerns. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, higher boiling point than THF, less prone to peroxide formation | Greener alternative derived from renewable resources. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility, peroxide resistant | Offers improved safety and reduced environmental impact. sigmaaldrich.com |

Stereoselective and Asymmetric Grignard Reactions

Achieving high levels of stereocontrol in chemical reactions is a fundamental goal of modern organic synthesis, as the biological activity of molecules is often dependent on their stereochemistry. Research in the field of Grignard reagents has seen significant advances in stereoselective and asymmetric transformations.

The addition of Grignard reagents to prochiral carbonyl compounds can generate new stereocenters. The stereochemical outcome of such reactions can be influenced by the substrate itself or by the use of chiral auxiliaries or catalysts. While specific examples involving this compound are not extensively documented, the general strategies are applicable.

Chiral Ligands and Auxiliaries: The use of chiral ligands that coordinate to the magnesium center can create a chiral environment around the Grignard reagent, leading to enantioselective addition to carbonyls and other electrophiles. Similarly, chiral auxiliaries attached to the substrate can direct the approach of the Grignard reagent, favoring the formation of one diastereomer over another. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines is a well-established method for the asymmetric synthesis of amines.

Flow Chemistry Applications for Grignard Reagents

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, and scalability for many chemical reactions, including the synthesis and use of Grignard reagents. The exothermic nature of Grignard reagent formation can be managed more effectively in the small, well-mixed reaction channels of a microreactor, which allows for better temperature control and reduces the risk of runaway reactions.

Research has demonstrated the successful continuous flow synthesis of related fluorinated Grignard reagents. For example, the preparation of 2,4,5-trifluorophenylmagnesium bromide has been achieved in a continuous flow system. researchgate.net This approach allows for the on-demand generation of the Grignard reagent, which can then be directly introduced into a subsequent reaction stream, minimizing the handling of these sensitive and often pyrophoric reagents. The application of flow chemistry to the synthesis of this compound would be a logical and beneficial extension of this work, leading to safer and more consistent production processes.

Table 2: Advantages of Flow Chemistry for Grignard Reactions

| Feature | Benefit |

|---|---|

| Enhanced Heat Transfer | Improved safety by mitigating exothermic reactions. |

| Precise Control of Reaction Parameters | Higher yields and purities due to optimized temperature, pressure, and residence time. |

| On-Demand Reagent Generation | Minimizes the need to store large quantities of hazardous reagents. |

| Scalability | Easier to scale up production from laboratory to industrial quantities. |

Computational Design and Prediction of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the mechanisms and outcomes of chemical reactions. For Grignard reagents, computational studies can provide insights into the structure of the reagent in solution (the Schlenk equilibrium), the transition states of its reactions, and the factors that govern reactivity and selectivity.

Q & A

Basic Questions

Q. How is 3-Fluoro-4-methylphenylmagnesium bromide synthesized, and what are the critical parameters to ensure high yield and purity?

- Methodology : Synthesized via the reaction of 3-fluoro-4-methylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Critical parameters include:

- Solvent purity : THF must be rigorously dried (e.g., over sodium/benzophenone) to avoid side reactions with moisture .

- Temperature control : Initiation typically occurs at 40–50°C, followed by reflux at 65–67°C for complete magnesium activation .

- Substrate quality : The bromoarene precursor should be ≥98% pure to minimize competing reactions (e.g., Wurtz coupling) .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Safety protocols :

- Moisture exclusion : Reacts violently with water; use Schlenk lines or gloveboxes for transfers .

- Flammability : THF solutions are highly flammable; store under argon/nitrogen at –20°C .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, face shields, and nitrile gloves during handling .

Q. How does the fluorine substituent influence the reactivity of this Grignard reagent compared to non-fluorinated analogs?

- Electronic effects : The fluorine atom withdraws electron density via inductive effects, reducing the nucleophilicity of the adjacent magnesium-bound carbon. This results in:

- Slower reaction kinetics with electrophiles (e.g., ketones, esters) compared to methyl- or methoxy-substituted analogs .

- Enhanced stability against protonolysis in polar aprotic solvents .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using this reagent in coupling reactions with sterically hindered electrophiles?

- Optimized conditions :

- Low-temperature addition (–78°C to 0°C) minimizes undesired enolization or elimination in ketone substrates .

- Catalytic additives : Use Cu(I) salts (e.g., CuCN·2LiCl) to facilitate cross-couplings with aryl halides, reducing steric hindrance effects .

- Stepwise titration : Introduce the Grignard reagent slowly (via syringe pump) to maintain stoichiometric control .

Q. How can NMR spectroscopy and mass spectrometry be employed to characterize this compound and detect common impurities?

- Analytical workflows :

- ¹H/¹⁹F NMR : The fluorine substituent splits aromatic proton signals (e.g., doublets at δ 6.8–7.2 ppm), while MgBr groups cause deshielding .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 213.33 (M–MgBr⁺) and fragment ions at m/z 123 (C₇H₅F⁺) .

- Common impurities : Detect residual THF (δ 1.7–3.7 ppm in ¹H NMR) or unreacted bromoarene via GC-MS .

Q. What are the implications of solvent choice (e.g., THF vs. diethyl ether) on the stability and reactivity of this Grignard reagent?

- Solvent effects :

- THF : Higher boiling point (65–67°C) allows reflux for faster magnesium activation but may stabilize less reactive Grignard species due to stronger Lewis acidity .

- Diethyl ether : Lower boiling point (34.6°C) limits reaction temperatures but enhances nucleophilicity due to weaker solvent coordination .

- Mixed solvents : THF/ether blends (e.g., 3:1) balance reactivity and thermal stability for large-scale syntheses .

Q. How can computational methods (DFT) predict the regioselectivity and reaction pathways of this compound in complex organic syntheses?

- Computational insights :

- DFT calculations : Model transition states to predict preferential attack at para- vs. meta-positions in electrophilic aromatic substitution. Fluorine’s electronegativity directs regioselectivity toward less electron-deficient sites .

- Reaction barriers : Compare activation energies for Mg–C bond cleavage pathways to optimize catalyst design (e.g., Ni/Fe complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.